molecular formula C5H2Cl4N2 B181941 2,3,5,6-Tetrachloropyridin-4-amine CAS No. 2176-63-8

2,3,5,6-Tetrachloropyridin-4-amine

Cat. No. B181941
CAS RN: 2176-63-8
M. Wt: 231.9 g/mol
InChI Key: CPLQYBDXWJHBST-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloropyridin-4-amine is a chemical compound with the molecular formula C5H2Cl4N2 . It has a molecular weight of 231.9 g/mol . The IUPAC name for this compound is 2,3,5,6-tetrachloropyridin-4-amine .


Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrachloropyridin-4-amine includes two nitrogen atoms and four chlorine atoms attached to a pyridine ring . The InChI string representation of the molecule is InChI=1S/C5H2Cl4N2/c6-1-3 (10)2 (7)5 (9)11-4 (1)8/h (H2,10,11) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-Tetrachloropyridin-4-amine include a molecular weight of 231.9 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The exact mass is 231.894259 g/mol, and the monoisotopic mass is 229.897209 g/mol .

Scientific Research Applications

1. Reactions with Nucleophilic Agents

2,3,5,6-Tetrachloropyridin-4-amine demonstrates interesting behavior in reactions with various nucleophilic agents. For instance, when reacted with primary aliphatic amines and mercaptans, it forms addition products to the double bond. Additionally, aromatic amines, phenols, thiophenols, and alcohols can add to its double bond, showcasing its reactivity and potential for creating diverse chemical compounds (Moshchitskii et al., 1972).

2. Synthesis of Arylated Pyridines

In the presence of sodium carbonate, 2,3,5,6-Tetrachloropyridin-4-amine reacts with aromatic amines to form 4-arylaminotetrachloropyridines. This reaction highlights its utility in the synthesis of complex organic structures, which could be useful in various chemical and pharmaceutical applications (Ivashchenko et al., 1970).

3. Energetic Material Synthesis

A novel energetic material involving 2,3,5,6-Tetrachloropyridin-4-amine was synthesized, characterized by nuclear magnetic resonance and other techniques. This material, with a high thermal decomposition peak and significant mass loss at certain temperatures, shows potential in the field of energetics (Zhou et al., 2017).

4. Site-Selective Synthesis

The compound is used in site-selective synthesis processes, such as the Suzuki–Miyaura reaction, to create mono-, di-, tri-, and tetraarylated pyridines. This illustrates its versatility in organic synthesis, particularly in creating compounds with specific structural features (Reimann et al., 2015).

5. Fluorescent Properties

2,3,5,6-Tetrachloropyridin-4-amine is also used in the synthesis of fluorescent compounds. The resulting products exhibit unique UV/Vis and fluorescence properties, which can be tuned by varying the types of substituents. This application is significant in fields like material science and bioimaging (Ehlers et al., 2014).

Future Directions

While specific future directions for 2,3,5,6-Tetrachloropyridin-4-amine are not mentioned in the search results, a related study discusses the potential for advanced oxidation processes in the remediation of halogenated persistent aromatic pollutants . This could suggest future research directions for 2,3,5,6-Tetrachloropyridin-4-amine.

properties

IUPAC Name

2,3,5,6-tetrachloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl4N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLQYBDXWJHBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176159
Record name 4-Pyridinamine, 2,3,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrachloropyridin-4-amine

CAS RN

2176-63-8
Record name 4-Pyridinamine, 2,3,5,6-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002176638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridinamine, 2,3,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrachloropyridin-4-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Ranjbar-Karimi, H Azizi - Organic Chemistry Research, 2017 - orgchemres.org
Some aryl and heteroaryl azido compounds were synthesized from the reaction of corresponding fluoro and chloro compounds with sodium azide in DMF as solvent and under various …
Number of citations: 1 www.orgchemres.org

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